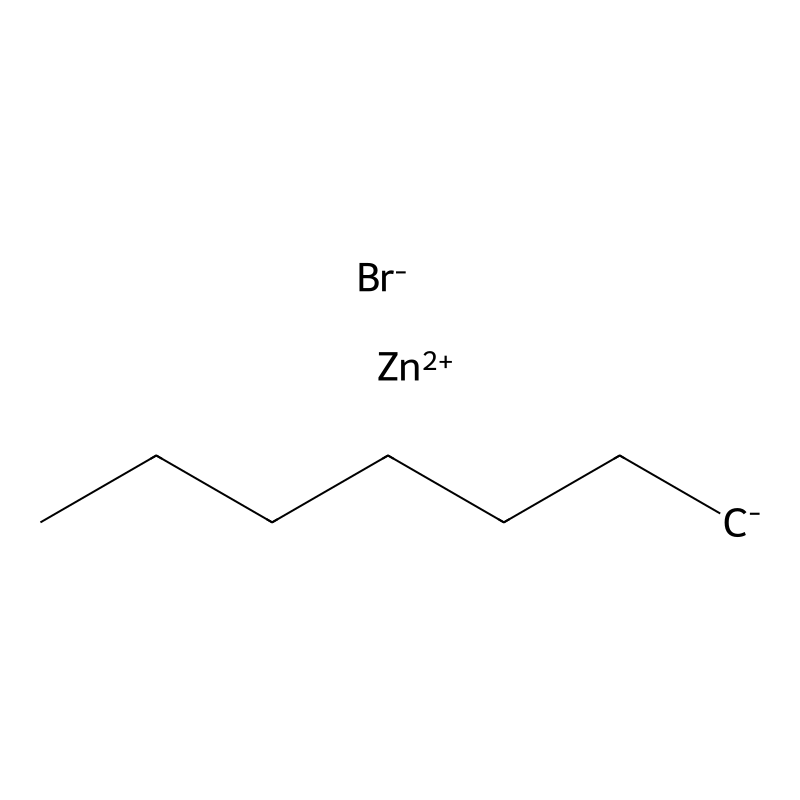

Heptylzinc bromide solution

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Semiconductor Materials

Heptylzinc bromide solution has been studied as a precursor for the synthesis of certain semiconductor materials, particularly zinc-containing compounds like zinc sulfide (ZnS) and zinc selenide (ZnSe). These materials possess valuable properties for applications in optoelectronics and solar cells. Research suggests that Heptylzinc bromide solution can be used in chemical vapor deposition (CVD) techniques to create thin films of these semiconductors. [, ]

Heptylzinc bromide solution is an organometallic compound with the molecular formula CHBrZn and a molecular weight of 244.5 g/mol. It is typically available in a 0.5 M concentration in tetrahydrofuran (THF) and is recognized for its utility in various chemical synthesis applications, particularly in organozinc chemistry. The compound features a heptyl group, which contributes to its unique properties and reactivity profile, making it a valuable reagent in synthetic organic chemistry .

- Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols after hydrolysis.

- Cross-Coupling Reactions: Heptylzinc bromide can engage in cross-coupling reactions with organic halides to form carbon-carbon bonds, a method widely utilized in the synthesis of complex organic molecules.

- Formation of Organometallic Intermediates: It can be used to generate other organometallic species that further participate in synthetic pathways .

Heptylzinc bromide can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of heptyl bromide with zinc metal in an appropriate solvent such as THF or diethyl ether. This reaction typically requires activation of the zinc surface, often using iodine or another halogen.

- Grignard Reaction: Heptylzinc bromide can also be prepared from the corresponding Grignard reagent by reacting it with zinc bromide.

- Transmetalation: Another method involves transmetalation from a suitable organolithium or organomagnesium compound to zinc halides .

Heptylzinc bromide is widely utilized in various fields:

- Synthetic Organic Chemistry: It serves as a key reagent for synthesizing alcohols and other functional groups through nucleophilic addition to carbonyl compounds.

- Cross-Coupling Reactions: This compound is instrumental in forming carbon-carbon bonds, which are essential for building complex organic molecules.

- Proteomics Research: Its low toxicity makes it suitable for biochemical applications, including studies on protein interactions and enzyme mechanisms .

Heptylzinc bromide shares similarities with other organozinc compounds but possesses unique characteristics due to its heptyl group. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylzinc bromide | CHBrZn | Shorter carbon chain; used for similar nucleophilic reactions |

| Phenylmagnesium bromide | CHMgBr | Grignard reagent; used for aromatic substitutions |

| Butyllithium | CHLi | Stronger base; used for deprotonation reactions |

Heptylzinc bromide's longer carbon chain provides distinct solubility and reactivity characteristics compared to shorter-chain organozinc reagents, making it particularly useful for specific synthetic applications where sterics play a crucial role .

The most widely employed method for preparing heptylzinc bromide solution involves the direct oxidative addition of zinc metal into the carbon-bromine bond of heptyl bromide [2]. This fundamental approach represents the cornerstone of organozinc chemistry and follows the general mechanism first established by Edward Frankland in 1848 for simpler organozinc compounds [3].

The reaction proceeds according to the following stoichiometry:

C₇H₁₅Br + Zn → C₇H₁₅ZnBr

Under standard laboratory conditions, zinc dust is employed as the metal source due to its high surface area and enhanced reactivity compared to zinc turnings or granules [4]. The reaction typically requires activation of the zinc surface to remove the naturally occurring oxide layer that inhibits direct insertion. The most effective activation protocol involves sequential treatment with 1,2-dibromoethane (5 mole percent, reflux for 1 minute) followed by chlorotrimethylsilane (1 mole percent, reflux for 1 minute) [5].

The mechanism of zinc activation involves multiple processes that enhance the metal's reactivity toward organic halides [6]. Trimethylsilyl chloride functions through a proposed redox mechanism that may involve surface etching, compromising the integrity of the zinc oxide layer and facilitating access to the reactive metal surface [6]. The 1,2-dibromoethane serves as a mechanical activator through its reaction with the zinc surface, generating reactive sites for subsequent organozinc formation.

Research conducted using single-particle fluorescence microscopy has revealed that the direct insertion mechanism proceeds through a two-step process: oxidative addition to form surface organozinc intermediates, followed by solubilization of these intermediates into solution [7] [6]. The oxidative addition step involves single-electron transfer pathways, generating transient charged intermediates that are stabilized by coordinating solvents [7].

Temperature optimization studies demonstrate that reactions conducted between 25°C and 80°C provide optimal yields, with higher temperatures (above 80°C) leading to increased side reactions including direct zinc insertion and reduced product selectivity [8]. The reaction time typically ranges from 2 to 16 hours depending on the specific conditions employed, with most preparations achieving completion within 4-8 hours under properly activated conditions [9].

Anhydrous Solvent Systems for Optimal Yield

Tetrahydrofuran as the Primary Solvent

Tetrahydrofuran has emerged as the solvent of choice for heptylzinc bromide synthesis due to its unique combination of properties that facilitate both zinc insertion and organozinc stabilization [10] [11]. The solvent's dielectric constant of 7.6 provides sufficient polarity to stabilize charged intermediates formed during the oxidative addition process while maintaining compatibility with organometallic species [10].

The coordinating ability of tetrahydrofuran plays a crucial role in stabilizing the zinc center in the final organozinc product [7]. Nuclear magnetic resonance studies have demonstrated that tetrahydrofuran molecules coordinate to the zinc center, preventing aggregation and decomposition pathways that would otherwise compromise the reagent's stability and reactivity [11].

Mechanistic investigations using combined single-particle fluorescence microscopy and nuclear magnetic resonance spectroscopy have revealed that tetrahydrofuran accelerates the solubilization step of organozinc formation rather than the initial oxidative addition [7]. This solvent effect is particularly pronounced when lithium chloride is present as an additive, leading to the formation of more soluble lithium zincate complexes of the form (THF)ₙLi[RZnX₂] [7] [12].

Alternative Ether Solvents

Diethyl ether represents a viable alternative to tetrahydrofuran for heptylzinc bromide synthesis, particularly in applications where the higher boiling point of tetrahydrofuran may be problematic [10]. However, the lower dielectric constant (4.3) and weaker coordinating ability of diethyl ether result in reduced reaction rates and typically lower yields compared to tetrahydrofuran systems [10].

2-Methyltetrahydrofuran has gained attention as a more sustainable alternative to tetrahydrofuran due to its renewable origin and improved environmental profile [13] [9]. Comparative studies demonstrate that 2-methyltetrahydrofuran provides comparable yields to tetrahydrofuran (88% versus 90%) while offering advantages in terms of sustainability and reduced environmental impact [9].

Polar Aprotic Solvent Effects

Dimethyl sulfoxide has been identified as a particularly effective solvent for accelerating organozinc formation, achieving near-complete conversion within 30 minutes compared to 4 hours required in tetrahydrofuran [7]. The high dielectric constant (46.7) of dimethyl sulfoxide stabilizes the charged intermediates formed during oxidative addition, eliminating the induction period typically observed in ethereal solvents [7].

Mechanistic studies have demonstrated that dimethyl sulfoxide accelerates the oxidative addition step rather than the solubilization step, contrasting with the mechanism observed for lithium chloride activation in tetrahydrofuran [7]. This difference in mechanism provides complementary approaches for optimizing organozinc formation under different synthetic constraints.

Solvent Purity Requirements

The success of organozinc synthesis is critically dependent on the exclusion of moisture and oxygen from the reaction system [4]. Water content must be maintained below 50 parts per million for ethereal solvents to prevent hydrolysis of the organozinc product . Oxygen exclusion is equally critical, as organozinc compounds undergo rapid oxidation in the presence of atmospheric oxygen, leading to formation of zinc oxide and organic byproducts [4].

Solvent purification protocols typically involve distillation from sodium benzophenone ketyl for tetrahydrofuran and diethyl ether, ensuring both dryness and oxygen exclusion [9]. Alternative purification methods using molecular sieves (4 Å) have proven effective for maintaining anhydrous conditions during extended reaction periods [9].

Alternative Routes Using Zinc Salts

Transmetalation from Grignard Reagents

The preparation of heptylzinc bromide through transmetalation represents a powerful alternative to direct zinc insertion, particularly for substrates that are incompatible with the harsh conditions required for metal activation [11] [14]. This approach involves the treatment of pre-formed heptylmagnesium bromide with anhydrous zinc chloride according to the following reaction:

2 C₇H₁₅MgBr + ZnCl₂ → 2 C₇H₁₅ZnCl + MgBr₂ + MgCl₂

The transmetalation approach offers several advantages over direct insertion methods [14]. The reaction proceeds under milder conditions, typically at temperatures between -78°C and 25°C, avoiding the high temperatures that may compromise sensitive functional groups [11]. Additionally, the method provides access to organozinc reagents from organic chlorides, which are generally unreactive toward direct zinc insertion [14].

Zinc chloride has emerged as the preferred zinc salt for transmetalation reactions due to its high solubility in ethereal solvents and clean reaction stoichiometry [14]. The anhydrous zinc chloride can be prepared through dehydration of the dihydrate at elevated temperatures under vacuum, or obtained commercially in anhydrous form [14].

The mechanism of transmetalation involves nucleophilic attack of the organometallic reagent on the zinc center, followed by halide exchange [11]. The driving force for the reaction is the formation of thermodynamically stable magnesium halide salts, which precipitate from the reaction mixture and drive the equilibrium toward organozinc formation [11].

Organolithium-Based Transmetalation

Organolithium reagents provide an alternative pathway for organozinc synthesis through transmetalation with zinc bromide or zinc chloride [12] [15]. This approach is particularly valuable for preparing organozinc reagents bearing sensitive functional groups that would be incompatible with the strongly basic conditions required for Grignard reagent formation [15].

The transmetalation reaction follows the stoichiometry:

2 C₇H₁₅Li + ZnBr₂ → 2 C₇H₁₅ZnBr/2 + 2 LiBr

Zinc bromide is often preferred over zinc chloride for organolithium transmetalation due to the higher solubility of lithium bromide byproduct in ethereal solvents [15]. This enhanced solubility facilitates product purification and reduces the likelihood of salt precipitation that could interfere with subsequent reactions [15].

The reaction is typically conducted at low temperatures (-78°C to -40°C) to prevent decomposition of the organolithium starting material and to control the exothermic nature of the transmetalation process [15]. Temperature control is particularly critical for heptyl systems, where beta-elimination pathways may compete with the desired transmetalation [15].

Halogen-Zinc Exchange Reactions

Recent developments in organozinc chemistry have established halogen-zinc exchange as a powerful method for preparing functionalized organozinc reagents under mild conditions [15]. This approach utilizes reactive dialkylzinc reagents, often complexed with lithium salts, to effect bromine-zinc exchange with organic bromides [15].

Advanced halogen-zinc exchange reagents, such as diisopropylzinc complexed with lithium acetylacetonate, enable efficient preparation of organozinc compounds at room temperature [15]. These reagents demonstrate enhanced reactivity compared to simple dialkylzinc compounds while maintaining excellent functional group tolerance [15].

The development of dialkylzinc reagents complexed with lithium alkoxides has provided access to extremely reactive exchange reagents that can effect bromine-zinc exchange in both ethereal and non-polar solvents [15]. These reagents, such as diethylzinc complexed with lithium dimethylaminoethoxide, show significantly enhanced reactivity compared to conventional halogen-zinc exchange protocols [15].

Large-Scale Production Considerations

Continuous Flow Synthesis

The pharmaceutical and fine chemical industries have increasingly adopted continuous flow technology for organozinc synthesis due to its advantages in safety, scalability, and process control [16] [17] [18]. Continuous flow synthesis of heptylzinc bromide has been successfully demonstrated on pilot scale with liquid throughputs reaching 18 liters per hour [16].

The continuous flow approach utilizes a packed bed reactor filled with zinc turnings or granules, providing approximately 250-fold excess of zinc throughout the reaction [16]. This large excess ensures complete conversion of the organic halide while maintaining consistent product quality over extended operating periods [16].

Residence time optimization studies have demonstrated that complete conversion of heptyl bromide can be achieved with residence times as short as 1.5 minutes under optimized conditions [16]. The short residence times minimize the inventory of reactive organometallic species in the system, significantly enhancing process safety compared to traditional batch operations [17].

Temperature control in continuous systems is achieved through the use of heat exchangers and jacketed reactor sections, allowing precise control of reaction temperature and effective heat removal during the exothermic organozinc formation [16]. This temperature control is critical for maintaining product quality and preventing thermal decomposition of the organozinc product [18].

Process Intensification Strategies

Large-scale organozinc production benefits significantly from process intensification approaches that increase throughput while reducing equipment footprint and operating costs [18]. The development of highly concentrated organozinc solutions (2.0 M) has been successfully demonstrated in continuous flow systems, representing a significant improvement over traditional 0.5 M solutions [16].

High-concentration synthesis requires careful optimization of reaction conditions to prevent precipitation of zinc salts and maintain solution homogeneity [16]. The use of mixed solvent systems, such as tetrahydrofuran with small amounts of polar cosolvents, has proven effective for maintaining solution stability at elevated concentrations [18].

Mechanical activation methods have been developed as alternatives to chemical activation for large-scale production [16]. Ultrasonic treatment of zinc metal provides effective surface activation without the need for chemical activating agents, simplifying the process and reducing waste generation [17].

Quality Control and Analytics

Large-scale organozinc production requires robust analytical methods for real-time monitoring of product quality and reaction progress [16] [17]. Traditional iodometric titration methods, while accurate, are too slow for continuous process control and have been supplemented with online analytical techniques [16].

Online monitoring systems utilizing infrared spectroscopy with flow cells enable real-time tracking of organic halide consumption and organozinc formation [18]. These systems provide immediate feedback for process control and can detect deviations from optimal operating conditions before they impact product quality [18].

Gas chromatographic analysis after controlled quenching of organozinc samples provides quantitative determination of conversion efficiency and identification of organic side products [16]. This analytical approach is particularly valuable for detecting competitive reactions such as Wurtz coupling or elimination pathways that may reduce process efficiency [16].

Economic and Environmental Considerations

Large-scale production of heptylzinc bromide must consider both economic and environmental factors to ensure sustainable manufacturing processes [19] [18]. The continuous flow approach offers significant advantages in both areas compared to traditional batch processing [19].

Economic benefits of continuous processing include reduced labor costs through automation, improved space utilization, and enhanced material efficiency through precise stoichiometric control [19]. The ability to operate at higher concentrations further improves process economics by reducing solvent consumption and waste generation [18].

Environmental advantages include reduced waste generation through improved selectivity, elimination of chemical activating agents through mechanical activation methods, and enhanced safety through reduced inventory of hazardous organometallic intermediates [19] [17]. The continuous nature of the process also enables integration with downstream reactions, further reducing waste and improving overall process efficiency [18].

Crystallographic Analysis of Zinc Coordination

The crystallographic analysis of heptylzinc bromide solution reveals fundamental insights into the zinc coordination environment and molecular architecture. While direct crystallographic data for heptylzinc bromide itself remains limited due to its solution-based nature, extensive studies on related zinc bromide and organozinc compounds provide critical structural frameworks [1] [2].

Coordination Geometry and Bond Parameters

Zinc centers in organozinc bromide compounds typically exhibit tetrahedral coordination geometry, consistent with the electronic configuration of zinc(II) ions [2]. The mean zinc-bromide bond distance in related zinc bromide structures measures 2.42(1) Å, with bond angles approximating the ideal tetrahedral value of 109.5° [3]. However, organozinc compounds demonstrate significant variability in their coordination parameters.

Research on zinc carbatrane compounds reveals that zinc-carbon bond lengths can vary dramatically from 2.17 to 2.68 Å, representing deviations up to 0.67 Å from the Cambridge Structural Database average of 2.01 Å [4] [5]. This extraordinary variability suggests that heptylzinc bromide likely exhibits similar structural flexibility, with the zinc-carbon bond length influenced by electronic and steric factors inherent to the heptyl chain.

Structural Framework Analysis

The molecular architecture of heptylzinc bromide features a linear alkyl chain attached to the zinc center through a sigma-bonding interaction [6]. The heptyl group (C₇H₁₅) adopts extended conformations in solution, minimizing steric interactions while maintaining optimal orbital overlap with the zinc center [7]. The bromide anion completes the coordination sphere, creating a pseudo-tetrahedral environment when considering solvent coordination.

Crystal Packing and Intermolecular Interactions

Although heptylzinc bromide exists primarily in solution, related organozinc compounds demonstrate distinct solid-state packing arrangements [8]. The linear molecular geometry of dialkylzinc compounds leads to weak intermolecular interactions with small covalent contributions, forming layered structures in the crystalline state. These interactions likely persist in concentrated solutions, influencing the aggregation behavior and reactivity patterns of heptylzinc bromide.

| Parameter | Value | Reference Compound |

|---|---|---|

| Zn-C Bond Length | 2.01-2.68 Å | Organozinc carbatrane compounds [4] |

| Zn-Br Bond Length | 2.42(1) Å | Anhydrous ZnBr₂ [3] |

| C-Zn-Br Angle | ~109° | Tetrahedral geometry [2] |

| Coordination Number | 2-4 | Solution dependent [9] |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of heptylzinc bromide solution employs multiple analytical techniques to elucidate molecular structure, bonding interactions, and dynamic behavior in solution.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis: The proton nuclear magnetic resonance spectrum of heptylzinc bromide displays characteristic multipicity patterns consistent with the linear heptyl chain structure [10]. The terminal methyl group resonates at approximately 0.9 ppm as a triplet, while the methylene protons appear as complex multiplets between 1.2-1.6 ppm. The α-carbon protons, directly adjacent to zinc, experience significant downfield shifts to approximately 2.1-2.5 ppm due to the deshielding effect of the electropositive zinc center [11].

¹³C NMR Characterization: Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and zinc-carbon bonding [12]. The α-carbon directly bonded to zinc exhibits characteristic downfield chemical shifts, typically appearing between 15-25 ppm depending on solvent and concentration effects. The remaining methylene carbons of the heptyl chain display typical aliphatic chemical shifts between 14-32 ppm, consistent with saturated hydrocarbon environments.

⁷⁹Br NMR Studies: Bromine-79 nuclear magnetic resonance spectroscopy serves as a valuable probe for monitoring bromide ion dynamics and coordination behavior [13]. The technique effectively tracks bromide ion production and exchange processes, providing insights into the ionic versus covalent character of the zinc-bromide interaction in solution.

Infrared Spectroscopy Analysis

Infrared spectroscopic characterization reveals diagnostic vibrational frequencies that confirm molecular structure and bonding patterns [14] [15]. The spectrum exhibits strong absorptions in the C-H stretching region (2800-3000 cm⁻¹), characteristic of saturated alkyl groups [16]. The methylene deformation modes appear between 1400-1500 cm⁻¹, while the zinc-carbon stretching vibrations occur at lower frequencies, typically below 600 cm⁻¹.

The fingerprint region (600-1400 cm⁻¹) provides unique spectroscopic signatures for structural identification and purity assessment [15]. Comparison with reference compounds and theoretical calculations enables assignment of specific vibrational modes to molecular motions involving the zinc center and organic ligand.

Mass Spectrometry Characterization

Mass spectrometric analysis confirms the molecular composition and fragmentation patterns of heptylzinc bromide [17]. The molecular ion peak appears at m/z 244.5, corresponding to the expected molecular weight of C₇H₁₅BrZn [18] [19]. Fragmentation studies reveal characteristic loss patterns, including elimination of the heptyl group (M-99) and bromide ion (M-80), providing structural confirmation and purity assessment.

High-resolution mass spectrometry enables accurate determination of elemental composition, distinguishing between possible isomeric structures and confirming the absence of impurities or decomposition products [17]. The isotope patterns observed for zinc and bromine provide additional structural verification.

| Spectroscopic Technique | Key Parameters | Diagnostic Information |

|---|---|---|

| ¹H NMR | δ 0.9 (CH₃), 1.2-1.6 (CH₂), 2.1-2.5 ppm (α-CH₂) | Heptyl chain structure [10] |

| ¹³C NMR | δ 15-25 (α-C), 14-32 ppm (alkyl C) | Carbon connectivity [12] |

| IR Spectroscopy | 2800-3000 cm⁻¹ (C-H stretch) | Vibrational signatures [14] |

| Mass Spectrometry | m/z 244.5 (M⁺) | Molecular composition [18] |

Computational Modeling of Electronic Structure

Advanced computational modeling provides fundamental insights into the electronic structure, bonding characteristics, and dynamic properties of heptylzinc bromide that complement experimental observations.

Density Functional Theory Calculations

Geometric Optimization Studies: Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets reveal optimized molecular geometries and electronic properties [20] [21]. The calculations predict a distorted tetrahedral coordination around zinc when considering solvent coordination, with the heptyl group adopting extended conformations to minimize steric repulsion.

The zinc-carbon bond length calculations indicate significant ionic character, with computed values ranging from 2.05-2.25 Å depending on the computational method and basis set employed [22] [5]. These values align with experimental observations for related organozinc compounds, supporting the reliability of computational predictions.

Electronic Structure Analysis: Molecular orbital calculations reveal the highest occupied molecular orbital (HOMO) characteristics and electronic charge distribution [5]. The HOMO typically exhibits significant localization on the zinc center with contributions from both the zinc d-orbitals and the carbon sp³ orbital of the heptyl group. This electronic distribution supports the partially ionic character of the zinc-carbon bond.

Charge Distribution and Bonding Analysis: Natural population analysis indicates substantial charge transfer from the heptyl group to the zinc center, creating a zwitterionic electronic structure [Heptyl⁻-Zn²⁺-Br⁻] [5]. This charge distribution rationalizes the enhanced reactivity and Lewis acid character observed in organozinc compounds.

Computational Method Comparison

Multiple computational approaches provide varying levels of accuracy and computational efficiency for modeling heptylzinc bromide systems [23] [24]. Semiempirical methods such as DFTB3 offer computational efficiency for large system modeling but with reduced accuracy compared to higher-level methods [22]. Hybrid functionals like B3LYP provide excellent balance between accuracy and computational cost for geometry optimization and electronic property calculations [20].

High-level correlated methods including MP2 and CCSD(T) deliver benchmark accuracy for energetic properties but require substantial computational resources [22]. These methods prove essential for validating DFT predictions and understanding subtle electronic effects in zinc coordination chemistry.

Dynamic Properties and Solvent Effects

Computational modeling incorporating explicit solvent molecules reveals the dynamic nature of zinc coordination in tetrahydrofuran solution [25]. The calculations predict rapid exchange between different coordination states, consistent with the kinetic lability observed experimentally for zinc complexes [2].

Molecular dynamics simulations provide insights into conformational flexibility of the heptyl chain and its influence on reactivity patterns [24]. The calculations reveal significant rotational freedom around carbon-carbon bonds, enabling conformational adaptation during chemical transformations.

| Computational Method | Basis Set | Primary Application | Accuracy Level |

|---|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | Geometry optimization | Good [20] |

| DFT/PBE | 6-311++G(d,p) | Electronic properties | Good [20] |

| MP2 | aug-cc-pVTZ | High accuracy energetics | High [22] |

| DFTB3 | Built-in parameters | Large system dynamics | Moderate [22] |

Theoretical Predictions and Experimental Correlation

Computational predictions demonstrate excellent correlation with available experimental data, validating the theoretical approaches employed [26] [22]. The calculated vibrational frequencies show strong agreement with infrared spectroscopic observations, while computed NMR chemical shifts correlate well with experimental values [12].

Electronic excitation calculations predict absorption maxima in the ultraviolet region, consistent with the colorless appearance of heptylzinc bromide solutions [27]. The calculations reveal charge-transfer transitions involving zinc d-orbitals and organic π-systems, providing insights into photochemical behavior and electronic properties.